

An In-depth Technical Guide to 5-Bromo-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2,3-difluorobenzoic acid*

Cat. No.: *B1289893*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-difluorobenzoic acid, with the CAS number 887585-64-0, is a halogenated aromatic carboxylic acid.^{[1][2]} Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid core, makes it a valuable building block in medicinal chemistry and materials science. The presence and position of these halogen substituents significantly influence the molecule's physicochemical properties and reactivity, offering unique opportunities for the synthesis of complex molecular architectures and novel bioactive compounds. This technical guide provides a comprehensive overview of the known chemical properties of **5-Bromo-2,3-difluorobenzoic acid**, including available experimental data and methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-Bromo-2,3-difluorobenzoic acid** is presented in the table below. It is important to note that while some properties are readily available from commercial suppliers, specific experimental data such as melting and boiling points remain largely unreported in readily accessible literature. For comparison, data for the related isomer, 5-Bromo-2,4-difluorobenzoic acid, is also included where available, highlighting the impact of isomerism on physical properties.

Property	5-Bromo-2,3-difluorobenzoic acid	5-Bromo-2,4-difluorobenzoic acid
CAS Number	887585-64-0[1][2]	28314-83-2[3][4]
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂ [1][2]	C ₇ H ₃ BrF ₂ O ₂ [3][4]
Molecular Weight	237.00 g/mol [1][2]	237.00 g/mol [3][4]
Appearance	White crystalline powder[5]	-
Purity	≥95% to ≥97%[5]	≥97%[4]
Melting Point	Not available	149-151 °C[3]
Boiling Point	Not available	287.1 ± 40.0 °C at 760 mmHg[3]
pKa (Predicted)	2.70 ± 0.10[6]	-
Storage Temperature	Room temperature or -20°C[1] [1]	Room temperature[4]

Spectroscopic Data

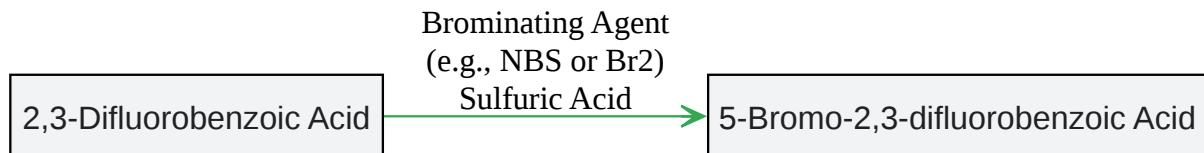
While specific spectra for **5-Bromo-2,3-difluorobenzoic acid** are not readily available in public databases, some suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data upon request.[7] For illustrative purposes, typical spectral features of similar brominated and fluorinated benzoic acid derivatives are discussed below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the bromine and fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with the chemical shifts of the aromatic carbons being particularly sensitive to the electron-withdrawing effects of the halogen substituents and the carboxylic acid group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid (a broad band typically in the region of $2500\text{-}3300\text{ cm}^{-1}$), the C=O stretching of the carbonyl group (around 1700 cm^{-1}), and C-F and C-Br stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2 ions) will be a characteristic feature.


Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **5-Bromo-2,3-difluorobenzoic acid** are not extensively documented in the public domain. However, general methods for the synthesis of similar halogenated benzoic acids can be adapted.

Synthesis

A plausible synthetic route for **5-Bromo-2,3-difluorobenzoic acid** would involve the bromination of 2,3-difluorobenzoic acid. The following is a generalized protocol based on the synthesis of a similar isomer, 5-bromo-2,4-difluorobenzoic acid.^[8]

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. calpaclab.com [calpaclab.com]
- 3. americanelements.com [americanelements.com]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: ¹³C NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0001123) [hmdb.ca]
- 7. 5-BROMO-2,3-DIFLUOROBENZOIC ACID(887585-64-0) ¹H NMR [m.chemicalbook.com]
- 8. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2,3-difluorobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289893#5-bromo-2-3-difluorobenzoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com